N-(2,3-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-(2,3-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of 2,3-dichloroaniline with indole-3-carboxaldehyde under specific conditions. The reaction may proceed through a condensation mechanism, followed by oxidation to form the final product. Common reagents used in this synthesis include:
- 2,3-dichloroaniline
- Indole-3-carboxaldehyde
- Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide)
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions may yield amine derivatives.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- N-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- N-(2,5-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-11-5-3-7-13(14(11)18)20-16(22)15(21)10-8-19-12-6-2-1-4-9(10)12/h1-8,19H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHLHLNHDRFJFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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